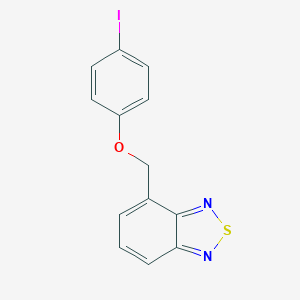
2lambda~4~delta~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether is a chemical compound that has been widely used in scientific research for its unique properties. It is a fluorescent dye that can be used to label and track biological molecules and cells.
Mécanisme D'action
The mechanism of action of 2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether involves the binding of the compound to biological molecules and cells. The compound is fluorescent, which allows it to be visualized under a microscope. The fluorescence of the compound is sensitive to changes in the local environment, such as changes in pH or the presence of other molecules. This property allows the compound to be used as a sensor for biological processes.
Biochemical and Physiological Effects:
2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether has no known biochemical or physiological effects on biological systems. The compound is inert and does not interact with biological molecules in a significant way.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether in lab experiments include its high fluorescence intensity, its sensitivity to changes in the local environment, and its ability to label and track biological molecules and cells. The limitations of using the compound include its relatively low yield in synthesis, its cost, and its potential toxicity at high concentrations.
Orientations Futures
There are many future directions for the use of 2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the development of new applications for the compound, such as its use in the study of cancer biology or neurodegenerative diseases. Additionally, the compound could be modified to improve its properties, such as its fluorescence intensity or its sensitivity to specific biological processes.
Méthodes De Synthèse
The synthesis of 2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether involves the reaction of 4-iodophenyl ether with 2,1,3-benzothiadiazole in the presence of a base catalyst. The reaction produces a yellow solid that can be purified by column chromatography. The yield of the synthesis is typically around 50%.
Applications De Recherche Scientifique
2λ~4~δ~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether has been widely used in scientific research as a fluorescent dye. It can be used to label and track biological molecules and cells in vitro and in vivo. The compound has been used to study the localization and trafficking of proteins, the dynamics of cell migration, and the behavior of stem cells.
Propriétés
Nom du produit |
2lambda~4~delta~2~,1,3-Benzothiadiazol-4-ylmethyl 4-iodophenyl ether |
|---|---|
Formule moléculaire |
C13H9IN2OS |
Poids moléculaire |
368.19 g/mol |
Nom IUPAC |
4-[(4-iodophenoxy)methyl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C13H9IN2OS/c14-10-4-6-11(7-5-10)17-8-9-2-1-3-12-13(9)16-18-15-12/h1-7H,8H2 |
Clé InChI |
BUBNCESENMZFSW-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C2C(=C1)COC3=CC=C(C=C3)I |
SMILES canonique |
C1=CC2=NSN=C2C(=C1)COC3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,2-dimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299381.png)
![2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299382.png)
![4-(3-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299384.png)
![4-(3-fluorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299385.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea](/img/structure/B299386.png)

![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B299394.png)
![5-Chloro-2-[(4-phenylpiperazinyl)sulfonyl]thiophene](/img/structure/B299395.png)
![2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299398.png)
![N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B299399.png)